2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane
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Overview
Description
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds and features a dioxaphosphaborinane ring with two phenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane typically involves the reaction of di(hydroxymethyl)phenylphosphine with isobutyl diphenylborate. This reaction forms hydroxymethyldiphenylboryloxymethylphenylphosphine and 2,5-diphenyl-2-bora-1,3,5-dioxaphosphorinane, with the phenyl group at the phosphorus atom predominantly in the axial position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organophosphorus chemistry, involving controlled reaction conditions and purification steps to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom.
Substitution: The phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phenyl-substituted derivatives.
Scientific Research Applications
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals like molybdenum hexacarbonyl.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological activity.
Industry: Its reactivity and stability make it useful in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane involves its interaction with molecular targets through its phosphorus and boron atoms. These interactions can influence various pathways, depending on the specific application. For example, in coordination chemistry, the compound acts as a ligand, forming stable complexes with metal centers .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenyl-1,3,5-diazaphosphorinane: Similar in structure but contains nitrogen atoms instead of boron.
2,5-Diphenyl-2-bora-1,3,5-dioxaphosphorinane: A closely related compound with similar reactivity and applications.
Uniqueness
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane stands out due to its unique combination of phosphorus and boron atoms within the dioxaphosphaborinane ring. This structural feature imparts distinct reactivity and stability, making it valuable in various research and industrial applications.
Properties
CAS No. |
72729-56-7 |
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Molecular Formula |
C14H14BO2P |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
2,5-diphenyl-1,3,5,2-dioxaphosphaborinane |
InChI |
InChI=1S/C14H14BO2P/c1-3-7-13(8-4-1)15-16-11-18(12-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
UAJYHLZAJDSTDC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCP(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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